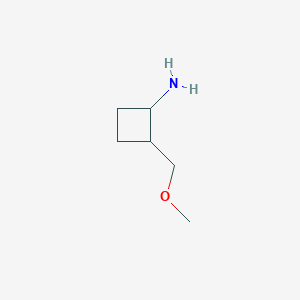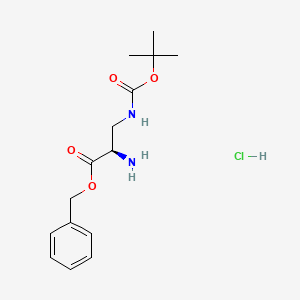
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the tert-butyl and iodo groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and iodo groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
-
Synthetic Routes
Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the tert-butyl group using tert-butyl chloride in the presence of a base such as potassium carbonate.
Step 3: Iodination of the pyrazole ring using iodine or an iodine-containing reagent under controlled conditions.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
-
Substitution Reactions
- The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction
- The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodo group.
-
Common Reagents and Conditions
- Substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
- Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
-
Major Products
- The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-pyrazole derivative.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile has several applications in scientific research:
-
Chemistry
- It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology
- The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
-
Medicine
- It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile: Similar structure but with different substitution patterns.
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carbonitrile: Chlorine instead of iodine, leading to different reactivity.
1-(tert-Butyl)-5-bromo-1H-pyrazole-4-carbonitrile: Bromine instead of iodine, affecting the compound’s chemical properties.
-
Uniqueness
Propiedades
Fórmula molecular |
C8H10IN3 |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
1-tert-butyl-5-iodopyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10IN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |
Clave InChI |
VKHOHXCRVCYSOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=C(C=N1)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


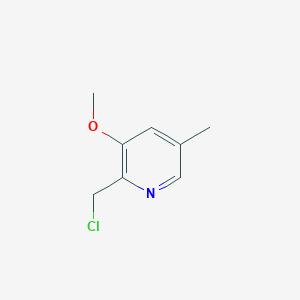

![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)

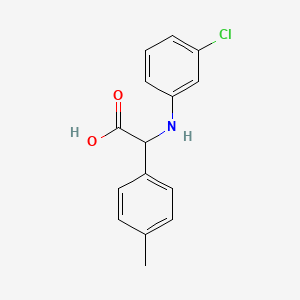
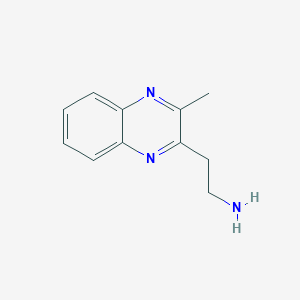
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)

![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
